![molecular formula C17H10N2O4S B2491230 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 361168-02-7](/img/structure/B2491230.png)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide belongs to a class of compounds that feature a complex architecture including a chromene (coumarin) moiety, a thiazole ring, and a furan-2-carboxamide group. These structures are of significant interest due to their potential biological activities and their utility in various chemical reactions and applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting with base components like chromones, thiazoles, and furan carboxamides. For instance, compounds with structural similarities were synthesized through reactions involving carboxamide groups bonded to furan rings and various heterocyclic groups, demonstrating the importance of intermolecular hydrogen bonding in the formation of these complex molecules (Zhao & Zhou, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by techniques such as X-ray crystallography. These analyses reveal detailed insights into the spatial arrangement of atoms within the molecule, including dihedral angles and the presence of strong and weak intermolecular hydrogen-bonding interactions which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution reactions and interactions with different chemical agents. The reactivity of the furan-2-carboxamide moiety with other components, such as naphthalen-1-amine or quinoline-6-amine, leads to the formation of products that can undergo further chemical transformations, including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry. These properties are critical for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, have been explored. For instance, novel organic ligands similar to the target compound have been synthesized, demonstrating the ability to coordinate with metals like copper(II), cobalt(II), and nickel(II) to form complexes. Such studies highlight the versatility and reactivity of these compounds, which can be pivotal for their application in catalysis, material science, and medicinal chemistry (Myannik et al., 2018).
Scientific Research Applications
Molecular Structure and Interactions
The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, as part of a broader class of molecules, demonstrates significant molecular interactions. Zhao and Zhou (2009) studied a similar molecule, revealing intricate hydrogen-bonding interactions and a notable trifurcated hydrogen-bond interaction between various heterocyclic groups, demonstrating the compound's potential for molecular recognition and binding studies (Zhao & Zhou, 2009).
Antimicrobial Applications
The antimicrobial properties of compounds in this class have been a focus of several studies. For example, Raval, Naik, and Desai (2012) synthesized derivatives that showed significant antibacterial and antifungal activities. This indicates the potential of this compound for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Chemosensor Applications
Kangnan Wang et al. (2015) explored the use of similar compounds as chemosensors for cyanide anions. The research highlighted how these compounds can undergo specific reactions leading to color changes and fluorescence quenching, thus serving as effective sensors for certain ions (Wang et al., 2015).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) conducted studies on related compounds, focusing on their synthesis and reactivity, including electrophilic substitution reactions. Such studies are vital for understanding the chemical behavior and potential applications of this compound in various chemical reactions (Aleksandrov & El’chaninov, 2017).
Ligand for Metal Complexes
Myannik et al. (2018) synthesized novel organic ligands, including compounds similar to this compound, for forming metal complexes. These studies contribute to understanding the ligand properties of such compounds and their potential in forming coordination complexes (Myannik et al., 2018).
Mechanism of Action
Target of Action
Compounds containing thiazole rings have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental conditions .
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S/c20-15(14-6-3-7-22-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)23-16(11)21/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBUDRREMTPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

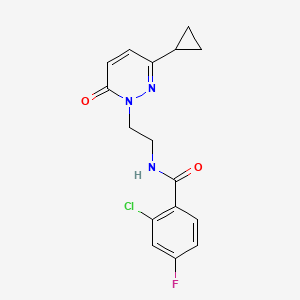
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

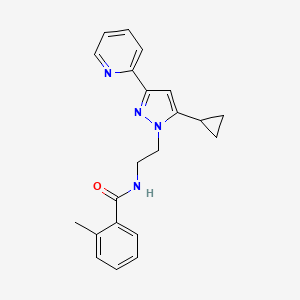
![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
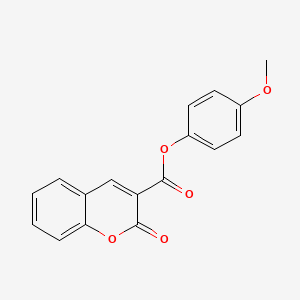

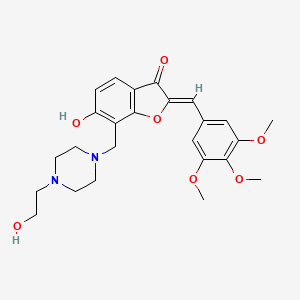

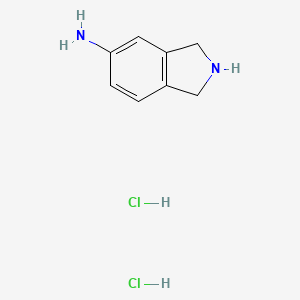
![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)
